molecular formula C13H28N2 B5666886 N-(4-ethylcyclohexyl)-N,N',N'-trimethyl-1,2-ethanediamine

N-(4-ethylcyclohexyl)-N,N',N'-trimethyl-1,2-ethanediamine

Cat. No. B5666886
M. Wt: 212.37 g/mol
InChI Key: OKVLTQGOVIORAJ-UHFFFAOYSA-N
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Description

Synthesis AnalysisThe synthesis of complex organic molecules often involves multicomponent reactions (MCRs) and the manipulation of ethylenediamines. For instance, a study demonstrated a TMSCl-promoted MCR of ethylenediamines with diverse carbonyl compounds and isocyanides to assemble highly substituted 3,4,5,6-tetrahydropyrazin-2-amines, including spirocyclic compounds (Kysil et al., 2007). This example illustrates a general approach to synthesizing complex nitrogen-containing cycles, which could be adapted for the synthesis of "N-(4-ethylcyclohexyl)-N,N',N'-trimethyl-1,2-ethanediamine."

Molecular Structure AnalysisThe molecular structure of organic compounds can be elucidated using various analytical techniques. A study on the amino-alcohol ligand "N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine" revealed its structure and assessed its fitness for complexing metal ions through X-ray crystallography and molecular mechanics modeling (de Sousa et al., 2010). This methodology is applicable to determining the molecular structure of "N-(4-ethylcyclohexyl)-N,N',N'-trimethyl-1,2-ethanediamine."

Chemical Reactions and Properties

Chemical properties of ethylenediamine derivatives can involve reactions with metal ions or modifications to the ethylenediamine backbone. For example, ethylenediamine derivatives have been used to form complex structures with metal ions, showcasing their reactivity and potential for forming coordination compounds (Gardiner & Raston, 1996).

Physical Properties AnalysisThe physical properties of a compound, such as melting point, boiling point, solubility, and crystalline structure, can be predicted based on its molecular structure and functional groups. Studies on similar compounds, such as cyclohexene oxide derivatives, have elucidated their crystal structures, thermal behavior, and solubility characteristics (Hakimi et al., 2013), providing a foundation for understanding the physical properties of "N-(4-ethylcyclohexyl)-N,N',N'-trimethyl-1,2-ethanediamine."

Chemical Properties Analysis

The chemical properties, such as reactivity with other chemicals, stability under various conditions, and acidity or basicity, are determined by the functional groups present in the molecule. Insights into these properties can be gained through studies on related ethylenediamine compounds and their reactions (Schultz & Antoulinakis, 1996).

properties

IUPAC Name

N'-(4-ethylcyclohexyl)-N,N,N'-trimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2/c1-5-12-6-8-13(9-7-12)15(4)11-10-14(2)3/h12-13H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVLTQGOVIORAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N(C)CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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